2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide, also known as CMMPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of this compound in humans are not yet known.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide in lab experiments is its synthetic accessibility. The synthesis method is relatively simple and can be performed using commercially available reagents. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is the lack of information on its toxicity and safety profile.
Future Directions
There are several potential future directions for research on 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide. In medicinal chemistry, further studies could be conducted to investigate its anti-inflammatory and analgesic properties in humans. Studies could also be conducted to investigate its potential as an anti-cancer agent.
In material science, further studies could be conducted to investigate the properties of MOFs synthesized using this compound as a ligand. Studies could also be conducted to investigate its potential in other areas of material science, such as energy storage and conversion.
In catalysis, further studies could be conducted to investigate the potential of this compound-based metal complexes in asymmetric catalysis. Studies could also be conducted to investigate the properties of other ligands derived from this compound.
Synthesis Methods
The synthesis of 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide involves the reaction of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with malononitrile and ammonium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide to yield this compound. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
In material science, this compound has been used to synthesize metal-organic frameworks (MOFs) with tunable properties. These MOFs have potential applications in gas storage, separations, and catalysis. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in asymmetric catalysis.
Properties
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-3-5-14(6-4-13)12-24-17-8-7-15(10-18(17)23-2)9-16(11-20)19(21)22/h3-10H,12H2,1-2H3,(H2,21,22)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXYKBHOWXLNQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.